REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].ClC1C(OC)=CC=C(Cl)C=1N[C:27](=O)[N:28](C)[C:29]1[CH:34]=[C:33](NC2C=CC(N3CCN(C)CC3)=CC=2)[N:32]=[CH:31][N:30]=1>>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH:13][C:33]3[CH:34]=[C:29]([NH:28][CH3:27])[N:30]=[CH:31][N:32]=3)=[CH:11][CH:10]=2)[CH2:7][CH2:8]1)[CH3:2]
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)N1CCN(CC1)C1=CC=C(N)C=C1
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Name
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(6-chloro-pyrimidin-4-yl)-methyl-amine
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Quantity
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1.81 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1OC)Cl)NC(N(C1=NC=NC(=C1)NC1=CC=C(C=C1)N1CCN(CC1)C)C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound is prepared
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Type
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CUSTOM
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Details
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Purification of the residue by silica gel column chromatography (DCM/MeOH, 93:7)
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Name
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Type
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product
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Smiles
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C(C)N1CCN(CC1)C1=CC=C(C=C1)NC1=NC=NC(=C1)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |